molecular formula C10H15BN2O2 B15389677 (2-Cyclohexylpyrimidin-5-yl)boronic acid

(2-Cyclohexylpyrimidin-5-yl)boronic acid

Cat. No.: B15389677
M. Wt: 206.05 g/mol
InChI Key: LTXGQIDVYZXRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclohexylpyrimidin-5-yl)boronic acid (CAS: 2225177-34-2) is a boronic acid derivative featuring a pyrimidine ring substituted with a cyclohexyl group at the 2-position and a boronic acid moiety at the 5-position. Its molecular formula is C₁₀H₁₅BN₂O₂, with a molar mass of 206.06 g/mol. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize heteroarylpyrimidines, which are critical intermediates in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H15BN2O2

Molecular Weight

206.05 g/mol

IUPAC Name

(2-cyclohexylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C10H15BN2O2/c14-11(15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h6-8,14-15H,1-5H2

InChI Key

LTXGQIDVYZXRRM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2CCCCC2)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

The following table summarizes key structural analogs of (2-cyclohexylpyrimidin-5-yl)boronic acid, highlighting differences in substituents, properties, and applications:

Compound Substituent (R) Molecular Formula Key Properties/Applications Reference
This compound Cyclohexyl C₁₀H₁₅BN₂O₂ Used in cross-coupling; steric bulk may enhance stability in physiological conditions .
(2-Methoxypyrimidin-5-yl)boronic acid Methoxy C₅H₇BN₂O₃ Electron-donating methoxy group lowers pKa (~7.5), enhancing diol binding at physiological pH .
(2-Aminopyrimidin-5-yl)boronic acid Amino C₄H₆BN₃O₂ High solubility in water; used in proteasome inhibitors (e.g., bortezomib analogs) .
(2-Methylpyrimidin-5-yl)boronic acid Methyl C₅H₇BN₂O₂ Moderate hydrophobicity; common in library designs for bioactive molecule synthesis .
4-Chloro-2-(cyclohexyl)pyrimidine-5-boronic acid Chloro + Cyclohexyl C₁₀H₁₄BClN₂O₂ Chlorine enhances electrophilicity, improving cross-coupling efficiency .

Key Structural and Functional Differences :

Electron Effects: Methoxy and amino groups lower the pKa of boronic acids, facilitating diol complexation (e.g., glucose sensing) . Chlorine substituents (as in 4-chloro derivatives) increase electrophilicity, enhancing reactivity in Suzuki couplings .

Solubility and Pharmacokinetics: Amino-substituted analogs exhibit high aqueous solubility but suffer from peptide bond instability in vivo, necessitating structural modifications (e.g., urea scaffolds) . The cyclohexyl group may improve lipophilicity, aiding blood-brain barrier penetration in CNS-targeted therapies, though direct evidence is lacking .

Biological Activity: Peptide boronic acids with amino groups (e.g., bortezomib) are potent proteasome inhibitors but require stabilization against enzymatic degradation . Methoxy-substituted analogs are used in pH-responsive devices and glycan recognition due to their reversible diol binding .

Physicochemical Properties :

  • Theoretical studies on (2-benzyloxy-pyrimidin-5-yl)boronic acid (a structural analog) reveal a dipole moment of 1.20–1.58 Debye and a HOMO-LUMO gap of ~5.3 eV, suggesting moderate electronic stability . The cyclohexyl variant likely exhibits similar properties but with reduced polarity due to its aliphatic substituent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.